molecular formula C16H17NO B11710212 (4-Ethoxy-benzylidene)-P-tolyl-amine

(4-Ethoxy-benzylidene)-P-tolyl-amine

Cat. No.: B11710212
M. Wt: 239.31 g/mol
InChI Key: YMFBPVJGWVISMV-UHFFFAOYSA-N
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Description

(4-Ethoxy-benzylidene)-P-tolyl-amine is an organic compound with the molecular formula C16H17NO It is a derivative of benzylidene and tolyl amine, characterized by the presence of an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-benzylidene)-P-tolyl-amine typically involves the condensation reaction between 4-ethoxybenzaldehyde and P-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-benzylidene)-P-tolyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Conversion to (4-Ethoxy-benzyl)-P-tolyl-amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-Ethoxy-benzylidene)-P-tolyl-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-benzylidene)-P-tolyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-benzylidene)-P-tolyl-amine
  • (4-Ethoxy-benzylidene)-naphthalen-1-yl-amine
  • (4-Ethoxy-benzylidene)-[4-(9H-xanthen-9-yl)-phenyl]-amine

Uniqueness

(4-Ethoxy-benzylidene)-P-tolyl-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C16H17NO/c1-3-18-16-10-6-14(7-11-16)12-17-15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3

InChI Key

YMFBPVJGWVISMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C

Origin of Product

United States

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